molecular formula C20H18N6OS2 B14769515 Nsp13 inhibitor 5645-0236

Nsp13 inhibitor 5645-0236

Cat. No.: B14769515
M. Wt: 422.5 g/mol
InChI Key: DNQBBFZKWCDKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Functional Characterization of Nsp13 Helicase in Coronavirus Replication Cycles

SARS-CoV-2 Nsp13 is a 67 kDa protein encoded by the viral genome, featuring a conserved SF1 helicase domain with N-terminal zinc-binding motifs and a C-terminal stalk domain. Its primary role involves separating double-stranded RNA intermediates during genome replication, utilizing energy derived from ATP hydrolysis. Biochemical assays confirm that Nsp13 exhibits both 5'→3' helicase and 5'-triphosphatase activities, enabling it to unwind RNA at a rate of 40–60 base pairs per minute. The protein’s helicase function is indispensable for viral replication, as demonstrated by studies showing that genetic inactivation of Nsp13 abolishes SARS-CoV-2 propagation in human airway epithelial cells.

Notably, Nsp13 collaborates with other non-structural proteins, such as Nsp12 (RNA-dependent RNA polymerase) and Nsp14 (proofreading exonuclease), to form the replication-transcription complex (RTC). This interaction ensures processive RNA synthesis and error correction, which are critical for maintaining viral genome integrity. Kinetic analyses using purified Nsp13 reveal that its ATPase activity is stimulated by single-stranded RNA, with a Km for ATP of 120 ± 15 μM and a Vmax of 2.1 ± 0.3 μmol/min/mg. These parameters provide a quantitative framework for evaluating inhibitors like 5645-0236, which compete with ATP binding to disrupt helicase function.

Evolutionary Conservation of Nsp13 Across Betacoronavirus Lineages

Phylogenetic analyses highlight the exceptional conservation of Nsp13 among betacoronaviruses, sharing 99.8% amino acid identity with SARS-CoV-1 and 89.3% with MERS-CoV. The ATP-binding pocket, comprising residues Lys288, Ser289, and Asp374, is entirely conserved, suggesting that inhibitors targeting this region could exhibit broad-spectrum activity against emerging variants. Structural comparisons of SARS-CoV-2 Nsp13 with its homolog in alpha-coronaviruses (e.g., HCoV-229E) reveal divergent surface loops but a conserved core helicase fold, emphasizing the feasibility of developing pan-coronavirus inhibitors.

Properties

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine

InChI

InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27)

InChI Key

DNQBBFZKWCDKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-nsp13-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include:

Industrial Production Methods

Industrial production of SARS-CoV-2-nsp13-IN-2 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-nsp13-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

SARS-CoV-2-nsp13-IN-2 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of helicase enzymes and to develop new antiviral agents.

    Biology: Helps in understanding the replication mechanisms of SARS-CoV-2 and other coronaviruses.

    Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.

    Industry: Used in the development of diagnostic tools and antiviral drugs

Mechanism of Action

SARS-CoV-2-nsp13-IN-2 exerts its effects by binding to the non-structural protein 13 of SARS-CoV-2. This binding inhibits the helicase activity of the protein, preventing the unwinding of viral RNA, which is essential for replication. The compound targets specific molecular sites on the protein, disrupting its function and thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2-nsp13-IN-2 is unique in its specific targeting of the non-structural protein 13 helicase of SARS-CoV-2. Unlike other compounds that may have broader antiviral effects, SARS-CoV-2-nsp13-IN-2 is designed to specifically inhibit a critical enzyme in the viral replication process, making it a promising candidate for targeted antiviral therapy .

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